molecular formula C21H24N6O2 B2919587 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2380088-44-6

1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2919587
CAS No.: 2380088-44-6
M. Wt: 392.463
InChI Key: VVLJNVOVGFLCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,4-Dihydro-2H-chromen-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone” is a complex organic molecule. It is a derivative of coumarin, a class of organic compounds that are widely found in nature and have been used in herbal medicines . The structure of the coumarin moiety of the molecule is nearly identical to that of unsubstituted 4-hydroxycoumarin .


Synthesis Analysis

The synthesis of this compound could involve several steps, including the formation of the coumarin ring, the triazolo ring, and the diazepan ring. The synthesis of similar coumarin systems has been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures . The synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-ones employed silver-catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion .


Molecular Structure Analysis

The molecular structure of this compound would be expected to include a coumarin ring, a triazolo ring, and a diazepan ring. The structure of the coumarin moiety of the molecule is nearly identical to that of unsubstituted 4-hydroxycoumarin .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include the formation of the coumarin ring, the triazolo ring, and the diazepan ring. The synthesis of similar coumarin systems has been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, structure, and potential biological activities. Triazolopyrimidines have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-15-22-23-19-9-10-20(24-27(15)19)25-11-4-12-26(14-13-25)21(28)18-8-7-16-5-2-3-6-17(16)29-18/h2-3,5-6,9-10,18H,4,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLJNVOVGFLCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C4CCC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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